![molecular formula C10H16S B156222 3-Hexylthiophene CAS No. 1693-86-3](/img/structure/B156222.png)
3-Hexylthiophene
Overview
Description
3-Hexylthiophene is a compound that serves as a monomer for the synthesis of poly(this compound) (P3HT), a polymer with significant applications in the field of organic electronics due to its semiconducting properties. The interest in P3HT arises from its potential use in devices such as organic solar cells, field-effect transistors, and sensors .
Synthesis Analysis
The synthesis of P3HT often involves palladium-catalyzed dehydrohalogenative polycondensation, which has been shown to produce high molecular weight and high regioregularity P3HT in almost quantitative yield . Another approach includes chemical oxidative polymerization using anhydrous FeCl3 as an oxidant, which has been used to modify TiO2 nanoparticles with P3HT . Additionally, controlled polymerization techniques followed by postpolymerization functionalization have been employed to synthesize end-functionalized P3HT .
Molecular Structure Analysis
The molecular structure of P3HT has been extensively studied. Electron diffraction analysis of epitaxied thin films has revealed that P3HT has a monoclinic unit cell with two chains per cell, indicating a highly ordered structure . The flexibility of the polymer chains has been observed in studies showing chain folding in P3HT crystals, which suggests that conjugated polymers like P3HT are more flexible than previously thought .
Chemical Reactions Analysis
P3HT can undergo various chemical reactions, including the synthesis of block copolymers through sequential monomer addition, which results in materials that can self-assemble into well-defined supramolecular structures . The introduction of functional groups such as fluorine has been explored to tune the electronic properties of P3HT, although some attempts like electropolymerization of fluorinated monomers have been unsuccessful .
Physical and Chemical Properties Analysis
The physical and chemical properties of P3HT have been characterized using a variety of techniques. Studies have shown that P3HT exists as isolated flexible-coil chains in dilute solution, with a persistence length that indicates a moderately good solvent . The optical properties of P3HT have been analyzed, showing that end-functionalization with fullerene units affects the absorption and fluorescence spectra . The photocatalytic activity of P3HT-modified TiO2 has been demonstrated in the degradation of methyl orange under visible light, highlighting the potential of P3HT in environmental applications . Furthermore, the charge transport properties of P3HT and its derivatives have been theoretically investigated, revealing that chemical substitutions can improve charge carrier transfer rates .
Scientific Research Applications
1. Organic Solar Cells
3-Hexylthiophene, particularly in its polymer form as Poly(this compound) (P3HT), is extensively used in organic solar cells. P3HT is a benchmark material due to its role as a prototypical hole conductor. However, its usage is somewhat limited by its poor photochemical and thermal stability under ambient atmosphere, leading to reduced lifetimes of solar cells (Manceau et al., 2009).
2. Electrical Conductivity Enhancement
P3HT, when blended with insulating polymers, shows promise in organic optoelectronics. The electrical conductivity of these blends can be enhanced by increasing the interfacial area between the semiconducting polymer (P3HT) and the insulating polymer. This increase in conductivity is attributed to the large interfacial area rather than the crystallinity of P3HT (Jiayue Chen et al., 2015).
3. Hole Transport Material in Solar Cells
P3HT has been successfully used as a hole transport material in solar cells, particularly in CdS quantum dot-sensitized solid-state solar cells. Its incorporation has demonstrated an increase in power-conversion efficiency (Jin Qian et al., 2011).
4. Enhancing Solar Cell Performance
The performance of P3HT/CdSe solar cells can be improved by using poly(this compound) with an interacting amino chain end. This approach enhances the dispersion of CdSe nanocrystals and improves the morphology of the nanocomposite (Jinsong Liu et al., 2004).
5. Charge Transport Properties
P3HT and its derivatives are pivotal in the transport of holes and electrons in organic solar cells. Chemical substitutions in P3HT can improve its charge carrier transfer rate, impacting the efficiency of polymeric electron donor materials (E. Oliveira et al., 2016).
6. Functionalization for Specific Applications
P3HT's properties can be tuned for specific applications such as field-effect transistors, organic photovoltaics, and sensors through postpolymerization modification strategies. These strategies involve functionalizing the 4-position of P3HT with various electrophiles (Byungjin Koo et al., 2014).
7. Morphology and Charge Transport
The morphological, conductive, and optical properties of P3HT have been extensively characterized, shedding light on the relationship between these properties and its performance in solar cells and field-effect transistors (C. Poelking et al., 2014).
8. Anisotropic Charge Transport
P3HT's semicrystalline nature allows for the study of the relationship between charge transport and microstructure. This has been explored through the growth of well-ordered P3HT spherulites, enabling measurements of charge mobility in different orientations within the crystalline structure (E. Crossland et al., 2012).
9. Ambipolar Transport in Electronic Applications
P3HT exhibits balanced ambipolar transport, making it attractive for various electronic applications. This balanced transport is characterized by a relatively field-independent and weakly temperature-dependent carrier transport (S. Choulis et al., 2004).
Mechanism of Action
Target of Action
3-Hexylthiophene is a sulfur-containing heterocyclic building block . It is primarily used as a starting reagent in the synthesis of poly(this compound) (P3HT) . P3HT is a p-type polymer with interesting optoelectronic properties . It acts as an efficient and highly biocompatible phototransducer, able to trigger biological pathways relevant to cardiac repair .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets in the formation of P3HT. The introduction of phosphonate moieties into the main chain of conjugated polymers (CPs) is potentially useful for improving their processibilities and imparting sensing abilities to them . Anodic phosphonylation of P3HT was successfully achieved using trialkyl phosphite as an electrically neutral nucleophile in the presence of nonnucleophilic dopants .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the formation and function of P3HT. The liquid crystals can self-assemble to ordered patterns under the low-intensity magnetic field of 1 T . The magnetic field facilitates the π-π stacking of P3HT chains to form more nanowires and induce the crystallization and orientation of liquid crystals to form different crystal forms .
Result of Action
The result of the action of this compound is the formation of P3HT, which has been used for the preparation of organic phototransistors (OPTs) . The P3HT show no response to the magnetic field as revealed by polarized optical microscope (POM) . The magnetic field facilitates the formation of dendritic crystals in smaller size for the liquid crystals, as well as the appearance of P3HT nanofibers in higher density for the P3HT blends with liquid crystals .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a magnetic field . The magnetic field facilitates the π-π stacking of P3HT chains to form more nanowires and induce the crystallization and orientation of liquid crystals to form different crystal forms . This suggests that the action, efficacy, and stability of this compound and its resulting P3HT could be influenced by environmental conditions such as magnetic fields.
Safety and Hazards
Future Directions
Recent advancements in organic solar cells have shown significant improvement in plastic solar cell performance through aggressive research on the regioregular poly(3-hexylthiophene) (RR-P3HT) system . The morphology of the system is controlled through two major strategies which have proven effective in improving the device efficiency—thermal annealing and solvent annealing (slow growth) .
properties
IUPAC Name |
3-hexylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16S/c1-2-3-4-5-6-10-7-8-11-9-10/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDHEMYZURJGRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
104934-50-1 | |
Record name | Poly(3-hexylthiophene) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104934-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20340733 | |
Record name | 3-Hexylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1693-86-3 | |
Record name | 3-Hexylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1693-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hexylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hexylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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